(E)-1-(furan-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one
Description
This compound features an α,β-unsaturated ketone (enone) core flanked by two furan rings, one substituted with a 3-(trifluoromethyl)phenyl group. The E-configuration of the double bond ensures optimal conjugation, enhancing electronic delocalization and dipole interactions.
Properties
IUPAC Name |
(E)-1-(furan-2-yl)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3O3/c19-18(20,21)13-4-1-3-12(11-13)16-9-7-14(24-16)6-8-15(22)17-5-2-10-23-17/h1-11H/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXJQXRHNKHUNP-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50417189 | |
| Record name | F0344-1787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5860-32-2 | |
| Record name | F0344-1787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50417189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-1-(furan-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential pharmacological applications. This compound is characterized by multiple aromatic rings and a trifluoromethyl group, which enhances its lipophilicity and biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound's structure can be represented as follows:
Key Features
- Chalcone Framework : The chalcone structure is known for diverse biological activities.
- Trifluoromethyl Group : This modification enhances electronic properties and bioavailability.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that chalcone derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The presence of the trifluoromethyl group in this compound may further enhance its efficacy against resistant strains.
Anticancer Properties
Chalcones are recognized for their anticancer potential. In vitro studies have demonstrated that certain chalcone derivatives induce apoptosis in cancer cell lines through mechanisms such as the activation of caspases and modulation of cell cycle regulators . The specific compound discussed here may exhibit similar effects, although detailed studies are required to confirm its efficacy against specific cancer types.
Anti-inflammatory Effects
The anti-inflammatory properties of chalcones have been documented extensively. They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory pathways . The biological activity of this compound may similarly involve these pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the furan rings contribute to overall stability and reactivity.
Case Study 1: Antimicrobial Evaluation
A study evaluating a series of furan-based compounds found that derivatives with trifluoromethyl substitutions exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of non-substituted analogs, suggesting that the trifluoromethyl group plays a critical role in enhancing antimicrobial potency .
Case Study 2: Anticancer Activity
In vitro assays conducted on various cancer cell lines demonstrated that furan-chalcone derivatives induced apoptosis through the mitochondrial pathway. The compound's ability to modulate key signaling pathways related to cell survival and proliferation was highlighted, indicating potential for therapeutic development in oncology .
Comparative Data Table
| Activity | Compound | Effectiveness |
|---|---|---|
| Antimicrobial | (E)-1-(furan-2-yl)-3-(5-(3-(trifluoromethyl)... | MIC values < 16 µg/mL |
| Anticancer | Similar furan-chalcone derivatives | Induces apoptosis in cancer cells |
| Anti-inflammatory | Chalcone derivatives | Inhibits COX and LOX |
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can yield epoxides or other oxidized derivatives.
- Reduction : Can produce alcohols or other reduced forms.
- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions.
| Reaction Type | Example Products |
|---|---|
| Oxidation | Epoxides |
| Reduction | Alcohols |
| Substitution | Halogenated products |
Research indicates that this compound possesses several biological activities , including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacteria and fungi.
- Anti-inflammatory Effects : Exhibits potential in reducing inflammation markers.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
A notable study demonstrated that derivatives of this compound inhibited the growth of melanoma cells by inducing apoptosis, highlighting its potential as an anticancer agent .
Medical Applications
The compound is being investigated for its potential as a therapeutic agent . Its ability to interact with biological targets such as enzymes and receptors may lead to the development of new treatments for diseases like cancer and inflammatory disorders. For instance, research has indicated that its trifluoromethyl group enhances binding affinity to certain biological targets, potentially increasing efficacy .
Industrial Applications
In industry, (E)-1-(furan-2-yl)-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)prop-2-en-1-one is explored for use in developing new materials with specific properties, such as:
- Electronic Materials : Its unique electronic properties make it suitable for applications in organic electronics.
- Optical Materials : The compound's optical characteristics can be harnessed in photonic devices.
Case Study 1: Anticancer Properties
A research team conducted an in vitro study on the effects of this compound against breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A series of experiments tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively, indicating its potential use in developing new antimicrobial agents .
Comparison with Similar Compounds
Key structural attributes :
- Furan rings : Participate in π-π stacking and hydrogen bonding.
- Trifluoromethylphenyl group : Enhances lipophilicity and resistance to enzymatic degradation.
- Enone moiety: Serves as a reactive site for nucleophilic additions or cycloadditions .
Synthetic routes often employ Claisen-Schmidt condensation , a base-catalyzed reaction between furan-2-carbaldehyde and a ketone derivative, followed by purification via chromatography . Characterization typically involves NMR, IR spectroscopy, and X-ray crystallography .
Comparison with Structurally Similar Compounds
Substituent Variations on Aromatic Rings
Heterocyclic Replacements
| Compound Name | Structure | Key Differences | Impact on Properties |
|---|---|---|---|
| (2E)-3-(furan-2-yl)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one () | Thiazole replaces one furan | Thiazole’s sulfur participates in metal coordination. | Enhanced enzyme inhibition (e.g., COX-2); higher thermal stability . |
| (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one () | Azetidine-sulfonamide group | Sulfonamide improves solubility and protease binding. | Potential use in neuroinflammatory disorders . |
Functional Group Modifications
| Compound Name | Structure | Key Differences | Impact on Properties |
|---|---|---|---|
| 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one () | Chloro and ethyl groups adjacent to –CF₃ | Lack of enone reduces conjugation. | Higher reactivity in alkylation reactions; limited biological activity . |
| (E)-Methyl 5-(3-methoxy-3-oxoprop-1-en-1-yl)furan-2-carboxylate () | Ester groups instead of aryl substituents | Increased polarity due to ester moieties. | Enhanced biodegradability; applications in polymer chemistry . |
Q & A
Q. What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves a Claisen-Schmidt condensation between a furan-containing ketone and an aldehyde derivative. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., ethanol, dichloromethane) enhance reaction efficiency .
- Base catalysis : Alkaline conditions (e.g., 40% KOH or triethylamine) promote enolate formation .
- Temperature control : Room temperature or mild heating (30–50°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, dichloromethane/hexane) or recrystallization (methanol) ensures high purity (>95%) .
Example Reaction Protocol :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Furfural + 3-(trifluoromethyl)phenylacetylene, KOH/ethanol, 24h | 85% |
| 2 | Purification via SiO₂ column (CH₂Cl₂) | 92% purity |
| Adapted from analogous syntheses in . |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., enone E-configuration at δ 7.5–8.0 ppm for vinyl protons) .
- IR spectroscopy : Identifies carbonyl (C=O, ~1650 cm⁻¹) and furan ring vibrations (C-O-C, ~1250 cm⁻¹) .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds) using SHELXL refinement .
Typical Data for Analogous Compounds :
| Property | Value (Example) | Source |
|---|---|---|
| Molecular Weight | 383.44 g/mol | |
| Melting Point | 140–142°C (decomp.) | |
| Dihedral Angle (C1–C2–C3–C4) | 179.95° (E-configuration) |
Q. How does the trifluoromethyl group affect electronic properties and reactivity?
The electron-withdrawing trifluoromethyl group:
- Reduces electron density on the phenyl ring, enhancing electrophilic substitution resistance .
- Stabilizes charge-transfer complexes via strong dipole interactions, measurable via UV-Vis spectroscopy .
- Influences bioactivity : Docking studies show improved binding affinity to hydrophobic enzyme pockets (e.g., ΔG = -7.4 kcal/mol for similar compounds) .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structure determination?
- Multi-dataset refinement : Use SHELXL to refine against high-resolution (<1.0 Å) and twinned datasets .
- Validation tools : Check geometric outliers (e.g., bond lengths/angles) against the Cambridge Structural Database (CSD) .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., C–H⋯O) to validate packing motifs .
Example CSD Survey Results :
| Compound Type | CSD Entries | Key Interactions |
|---|---|---|
| Furan-chalcones | 6 | C–H⋯π (3.76 Å) |
Q. How can DFT predict reactivity and stability?
- Functional selection : B3LYP with exact exchange (e.g., 20% Hartree-Fock) improves thermochemical accuracy (avg. error ±2.4 kcal/mol) .
- Reactivity descriptors : Fukui indices (electrophilicity/nucleophilicity) identify reactive sites (e.g., enone β-carbon) .
- Solvent effects : PCM models simulate solvation energy shifts in polar solvents (e.g., ΔGsolv = -5.2 kcal/mol in ethanol) .
DFT-Optimized Parameters for Analogous Compounds :
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 3.8 Debye |
Q. What methodological considerations are critical for molecular docking studies?
- Ligand preparation : Optimize 3D geometry with Merck Molecular Force Field (MMFF) and assign partial charges .
- Target selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) .
- Validation : Compare docking scores (e.g., AutoDock Vina) with experimental IC₅₀ values for reliability .
Docking Protocol Example :
| Step | Software/Parameters |
|---|---|
| 1 | Protein prep (PDB: 1TNG) |
| 2 | Grid box: 20 × 20 × 20 Å |
| 3 | Exhaustiveness: 100 |
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
